![molecular formula C22H17N3 B14222542 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine CAS No. 824935-69-5](/img/structure/B14222542.png)
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine: is a synthetic compound belonging to the indoloquinoline family.
Métodos De Preparación
The synthesis of 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine typically involves a multi-step process. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization . Another approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 11-chloroneocryptolepines with an appropriate amine . These methods are designed to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the 11-position of the indoloquinoline skeleton.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, which is a key factor in the development of Alzheimer’s disease . Additionally, it acts as a potent inhibitor of human cholinesterase, which is crucial for its anticancer and antischistosomal activities .
Comparación Con Compuestos Similares
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine can be compared to other indoloquinoline derivatives, such as:
Neocryptolepine: Known for its antimalarial and anticancer properties.
6-Methyl congeners: These compounds have similar structures but differ in their biological activities.
The uniqueness of this compound lies in its specific substitutions at the 11-position, which enhance its biological activity and selectivity against certain cancer cell lines .
Propiedades
Número CAS |
824935-69-5 |
|---|---|
Fórmula molecular |
C22H17N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
5-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-imine |
InChI |
InChI=1S/C22H17N3/c1-25-19-14-8-6-12-17(19)21(23-15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)24-22(20)25/h2-14,24H,1H3 |
Clave InChI |
TUODYPNSPPCXSX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=NC3=CC=CC=C3)C4=C1NC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)
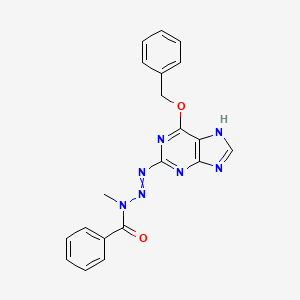
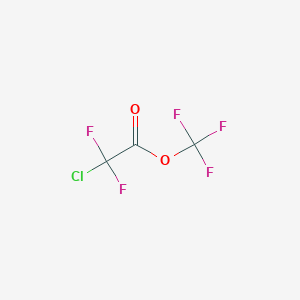
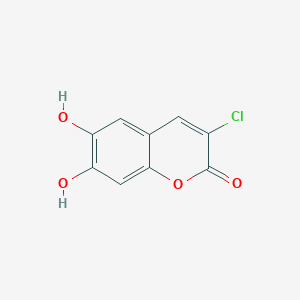
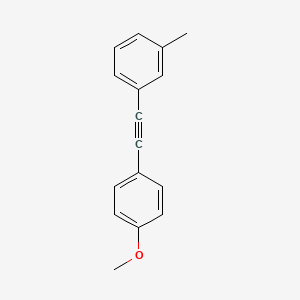
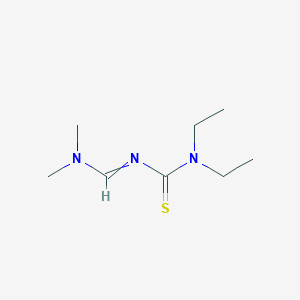
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
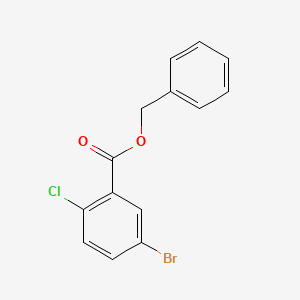
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
